

Comparative Efficacy of Compound X and Cisplatin in A549 Lung Carcinoma Xenograft Model

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Compound of Interest

Compound Name: AND-302

Cat. No.: B15558568

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This guide provides a comparative analysis of the in vivo anti-tumor efficacy of Compound X against Cisplatin, a standard-of-care chemotherapy agent, in a non-small cell lung cancer (NSCLC) xenograft model. The data presented herein is intended to guide researchers and drug development professionals in evaluating the potential of Compound X as a therapeutic candidate.

Data Presentation: Comparative Anti-Tumor Efficacy

The following table summarizes the key efficacy endpoints from the A549 xenograft study. Tumor measurements were taken over a 21-day period following the initiation of treatment.

Treatment Group	Dose & Schedule	Mean Tumor Volume (Day 21, mm ³)	% Tumor Growth Inhibition (TGI)	Mean Final Tumor Weight (mg)	Mean Body Weight Change (%)
Vehicle Control	10 mL/kg, p.o., daily	1542 ± 185	-	1495 ± 170	+1.5
Compound X	50 mg/kg, p.o., daily	485 ± 98	68.5%	460 ± 85	-2.1
Cisplatin	5 mg/kg, i.p., twice weekly	610 ± 112	60.4%	595 ± 105	-8.5

Experimental Protocols

1. Cell Culture: Human NSCLC A549 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂ and were harvested during the exponential growth phase for implantation.

2. Animal Husbandry: Female athymic nude mice (nu/nu, 6-8 weeks old) were used for the study. Animals were housed in sterile, filter-topped cages with access to autoclaved food and water ad libitum. All procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Tumor Implantation: A549 cells were harvested, washed with sterile PBS, and resuspended at a concentration of 5 x 10⁷ cells/mL. A volume of 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) was subcutaneously injected into the right flank of each mouse.

4. Study Groups and Treatment: Mice were monitored until tumors reached a mean volume of approximately 100-150 mm³. They were then randomized into three groups (n=8 per group):

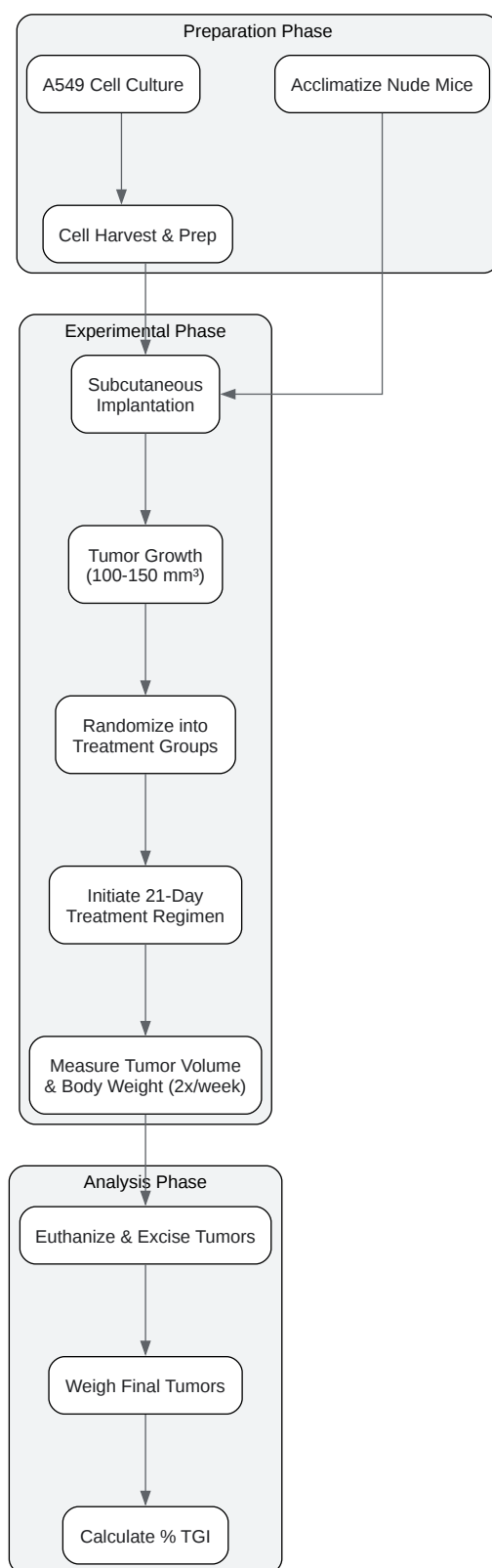
- Vehicle Control: Administered the vehicle solution (0.5% methylcellulose) orally (p.o.) once daily.
- Compound X: Administered at 50 mg/kg in the vehicle solution, p.o., once daily.

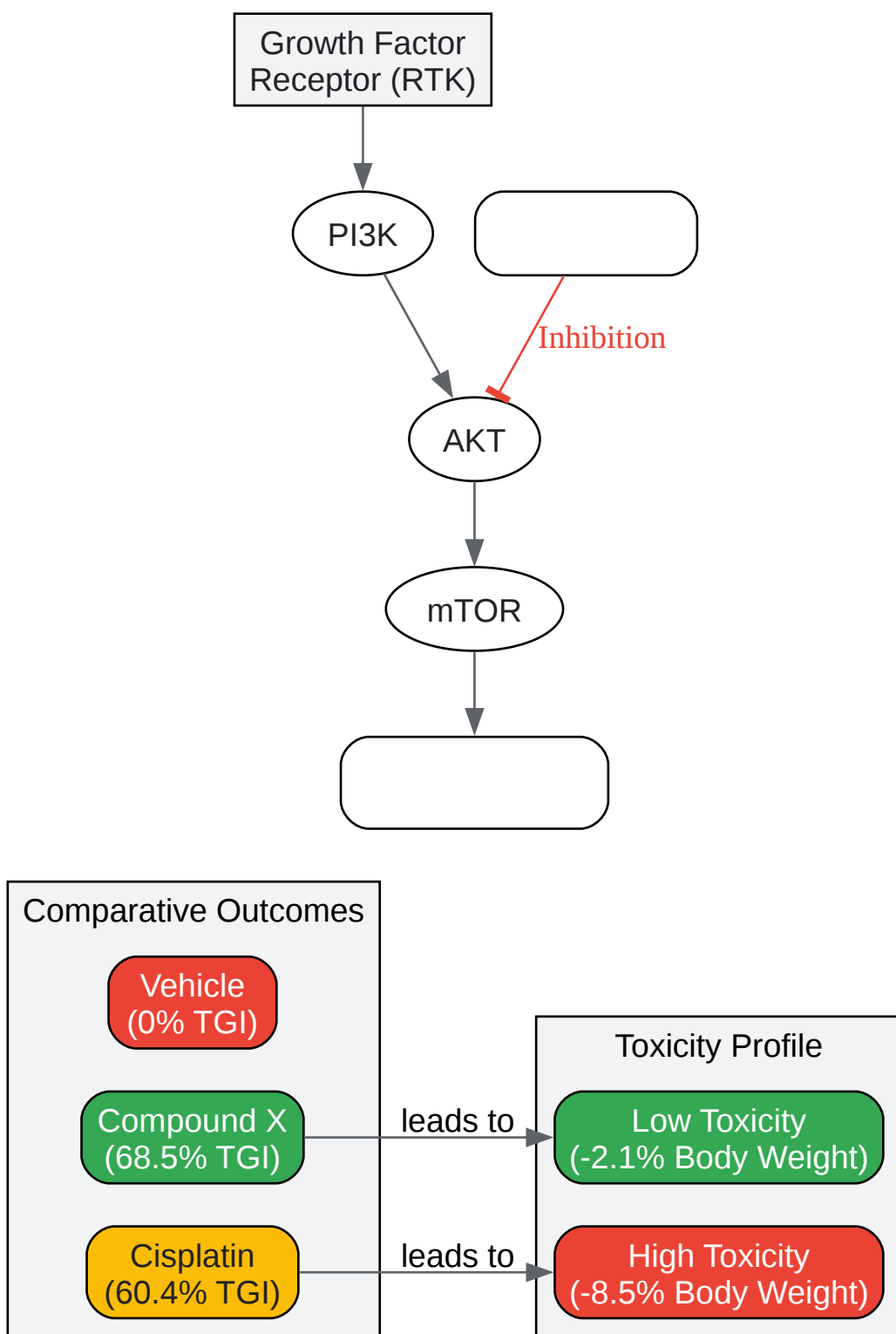
- Cisplatin: Administered at 5 mg/kg via intraperitoneal (i.p.) injection, twice weekly.

5. Efficacy Evaluation:

- Tumor Volume: Tumor dimensions were measured twice weekly using digital calipers. Tumor volume was calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Tumor Weight: At the end of the 21-day study, mice were euthanized, and tumors were excised and weighed.
- Body Weight: Animal body weights were recorded twice weekly as an indicator of systemic toxicity.
- Tumor Growth Inhibition (TGI): TGI was calculated as: $\% \text{ TGI} = [1 - (\text{Mean tumor volume of treated group} / \text{Mean tumor volume of vehicle group})] \times 100$.

Visualizations: Workflows and Pathways





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